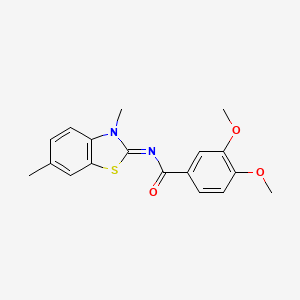

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide is a heterocyclic compound incorporating elements of benzothiazole and benzamide moieties. This compound is of interest in materials science and organic chemistry due to its distinctive structural features and potential applications in various fields, excluding drug use and related aspects.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the condensation of aminobenzothiazole with various acyl chlorides or other activating agents to introduce the benzamide moiety. Such processes are typically carried out in solvents like ethanol or THF (tetrahydrofuran), under reflux conditions to achieve the desired product (Prabukanthan et al., 2020).

Molecular Structure Analysis

Molecular structure determinations, often conducted using single crystal X-ray diffraction techniques, reveal the precise arrangement of atoms within the compound. These studies highlight the planarity or non-planarity of the core structure and the spatial orientation of substituents, crucial for understanding the compound's reactivity and properties (Karabulut et al., 2020).

Chemical Reactions and Properties

Benzothiazole derivatives engage in various chemical reactions, including electrophilic substitution, due to the aromatic nature of the benzothiazole ring. The presence of electron-donating methoxy groups can influence the reactivity, making the compound more susceptible to nucleophilic attacks at certain positions on the ring.

Physical Properties Analysis

The physical properties, such as melting points and solubility, of benzothiazole derivatives, are influenced by the nature and position of substituents. These attributes are determined using techniques like thermal analysis (TGA & DTA) and solubility testing in different solvents (Raveendiran & Prabukanthan, 2021).

Scientific Research Applications

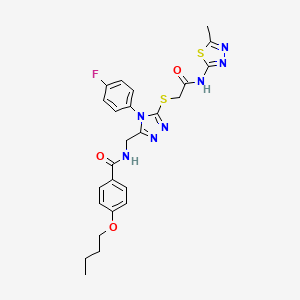

Overview of Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazoles, including the specific compound N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide, represent a significant class of molecules in pharmaceutical chemistry due to their diverse biological activities. These activities span across antimicrobial, anti-inflammatory, antidiabetic, and particularly antitumor properties. The structural simplicity of benzothiazoles and their derivatives facilitates the development of chemical libraries aiming at new therapeutic discoveries. Notably, the 2-arylbenzothiazole moiety is under extensive research for its potential in cancer treatment, highlighting the increasing importance of the benzothiazole nucleus in drug discovery (Kamal et al., 2015).

Anticancer Potential

Recent advancements in the modification of benzothiazole structures have led to the development of derivatives showing significant anticancer activities. These modifications aim to improve therapeutic profiles and overcome drug resistance in tumors. Benzothiazole derivatives exhibit a promising biological profile against various cancers, indicating their potential as drug candidates. The synergistic effects of benzothiazole conjugates could enable lower dosages and foster the development of a new generation of anticancer drugs. However, a comprehensive assessment of their toxicity is crucial for their safe clinical application (Ahmed et al., 2012).

Antimicrobial and Antiviral Agents

Benzothiazole derivatives also demonstrate significant antimicrobial and antiviral capacities, addressing the global concern of multi-drug resistant pathogens. The versatility of benzothiazole structures has facilitated the synthesis of compounds with diverse modes of action against microorganisms and viruses. Schiff bases, azo dyes, and metal complexes based on benzothiazole derivatives have been identified as potential antimicrobial and antiviral agents. Further pharmaceutical studies are recommended to ascertain the safety and efficacy of these bioactive molecules for clinical development (Elamin et al., 2020).

Importance in Medicinal Chemistry

The benzothiazole scaffold is foundational in medicinal chemistry, contributing to the development of compounds with a broad spectrum of pharmacological activities. Derivatives of benzothiazole have shown potential in treating a variety of conditions, including viral infections, microbial diseases, diabetes, and cancer. The ongoing research and synthesis of benzothiazole-based compounds underscore their critical role in the discovery and development of new therapeutic agents (Bhat & Belagali, 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-11-5-7-13-16(9-11)24-18(20(13)2)19-17(21)12-6-8-14(22-3)15(10-12)23-4/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCWFQGXVIBQEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2480432.png)

![N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2480434.png)

![N-[3-(dimethylamino)propyl]-N'-phenyloxamide](/img/structure/B2480444.png)

![Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2480447.png)

![2-benzamido-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2480448.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2480452.png)